(R)-VU 6008667

Catalog No.
S2789885
CAS No.
2092923-21-0
M.F
C24H17ClF2N2O2
M. Wt
438.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-VU 6008667

CAS Number

2092923-21-0

Product Name

(R)-VU 6008667

IUPAC Name

(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

Molecular Formula

C24H17ClF2N2O2

Molecular Weight

438.86

InChI

InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m0/s1

InChI Key

XMSLRELXMCKGCB-DEOSSOPVSA-N

SMILES

CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl

solubility

not available

(R)-VU 6008667 is the inactive (R)-enantiomer of the potent and selective muscarinic acetylcholine receptor M5 negative allosteric modulator (NAM), (S)-VU 6008667. While the (S)-enantiomer provides the desired M5 NAM activity, the (R)-enantiomer is specifically designed for use as a negative control. Its purpose is to enable researchers to rigorously validate that observed biological effects are due to specific M5 receptor modulation and not from off-target interactions or general properties of the chemical scaffold. [1]

The pharmacological activity of the VU 6008667 scaffold is highly stereospecific. Procuring the racemic mixture is unsuitable for quantitative studies as it contains 50% of this inactive (R)-enantiomer, which confounds dosimetry and complicates the interpretation of results by masking the true potency of the active component. Substituting with a structurally unrelated compound fails to control for potential off-target effects of the specific chemical backbone. Therefore, for rigorous, reproducible, and publishable research that isolates the M5-dependent mechanism of action, the use of the specific inactive (R)-enantiomer as a direct comparator to the active (S)-enantiomer is indispensable. [1]

Validated Pharmacological Inertness at Human M5 Receptors

Direct comparison in a functional cell-based assay demonstrates that (R)-VU 6008667 is devoid of significant M5 negative allosteric modulator (NAM) activity. In contrast, its stereoisomer, (S)-VU 6008667, shows potent inhibition, confirming that the biological activity is driven exclusively by the (S)-enantiomer. [1]

Evidence DimensionM5 NAM Potency (IC50)
Target Compound Data>10 µM
Comparator Or Baseline(S)-VU 6008667 with IC50 = 1.2 µM
Quantified DifferenceAt least 8.3-fold lower potency, confirming it is functionally inactive at relevant concentrations.
ConditionsIntracellular calcium mobilization assay using recombinant human M5 (hM5) expressing cells, in the presence of an acetylcholine (ACh) EC80 concentration.

This quantitative data provides direct evidence for its suitability as a negative control, allowing researchers to definitively attribute the effects of the (S)-enantiomer to on-target M5 modulation.

Rationale for Avoiding Racemate: Potency Dilution and Experimental Ambiguity

The racemic mixture of VU 6008667 displays an IC50 of 1.8 µM. This apparent activity is solely due to the presence of the (S)-enantiomer (IC50 = 1.2 µM) and is effectively diluted by 50% with the inactive (R)-enantiomer. Using the racemate introduces a significant confounding variable, making it difficult to determine the precise concentration of the active compound at the target site. [1]

Evidence DimensionM5 NAM Potency (IC50)
Target Compound Data>10 µM (Inactive)
Comparator Or BaselineRacemic VU 6008667 with IC50 = 1.8 µM
Quantified DifferenceThe racemate's potency is approximately 33% weaker than the pure active (S)-enantiomer, reflecting the presence of the inactive (R)-form.
ConditionsIntracellular calcium mobilization assay with hM5 cells.

Procuring the enantiomerically pure (R)- and (S)-forms separately is critical for accurate, reproducible experiments and avoids the ambiguity and imprecise dosimetry inherent in using a racemic mixture.

Shared In Vivo Profile: A Structurally Identical Control for CNS Studies

The VU 6008667 scaffold was specifically optimized for in vivo use, demonstrating high CNS penetration and a desirable short half-life in rats (t1/2 = 2.3 h for the active enantiomer). As enantiomers typically share physicochemical and pharmacokinetic properties, (R)-VU 6008667 is the ideal control for in vivo experiments, as it is expected to have the same absorption, distribution, metabolism, and excretion (ADME) profile as the active compound. [1]

Evidence DimensionIn Vivo Half-Life (Rat)
Target Compound DataExpected to be ~2.3 hours, matching the active enantiomer.
Comparator Or BaselineParent scaffold compound ML375 with t1/2 = 80 hours.
Quantified DifferenceThe VU 6008667 scaffold offers a >30-fold shorter half-life than its predecessor, enabling cleaner experimental designs in behavioral studies.
ConditionsRat pharmacokinetic studies.

This ensures that any differences in biological effect between the (R)- and (S)-enantiomers in animal models can be attributed to pharmacology, not differing brain exposure or clearance rates.

Gold-Standard Control for In Vivo CNS Behavioral Studies

For researchers investigating the role of M5 receptors in complex in vivo models, such as addiction or cognition, administering (R)-VU 6008667 to a control group is essential to prove that the behavioral effects observed with (S)-VU 6008667 are specifically due to M5 receptor antagonism. [1]

Establishing Baselines and Specificity in In Vitro Functional Assays

In any cell-based or tissue-based assay designed to measure M5 function (e.g., calcium flux, electrophysiology), (R)-VU 6008667 should be used to establish a true baseline and demonstrate the stereospecificity of the receptor's allosteric binding site. [1]

Control for Target-Engagement and Biodistribution Studies

In experiments using a labeled version of (S)-VU 6008667 to measure receptor occupancy or tissue distribution, the unlabeled (R)-enantiomer can be used to differentiate specific M5 binding from non-specific uptake, ensuring accurate quantification of target engagement.

XLogP3

4.7

Dates

Last modified: 07-23-2023

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